2-Aminocycloheptan-1-ol
Overview
Description
2-Aminocycloheptan-1-ol is an organic compound with the molecular formula C7H15NO It consists of a seven-membered cycloheptane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminocycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds as follows:
2-Nitrocycloheptanone+LiAlH4→this compound+by-products
Another method involves the catalytic hydrogenation of 2-nitrocycloheptanone in the presence of a palladium catalyst. This reaction typically requires mild conditions and yields high purity this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and reaction monitoring systems ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Aminocycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanamine.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
2-Aminocycloheptan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminocycloheptan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminocyclohexanol: A six-membered ring analog with similar functional groups.
2-Aminocyclooctanol: An eight-membered ring analog with similar functional groups.
Uniqueness
2-Aminocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of novel compounds.
Properties
IUPAC Name |
2-aminocycloheptan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOFTVSNNFYPAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902925 | |
Record name | NoName_3501 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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